Penconazole-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

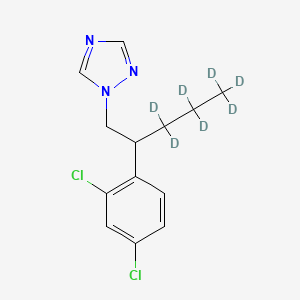

Structure

3D Structure

Properties

Molecular Formula |

C13H15Cl2N3 |

|---|---|

Molecular Weight |

291.22 g/mol |

IUPAC Name |

1-[3,3,4,4,5,5,5-heptadeuterio-2-(2,4-dichlorophenyl)pentyl]-1,2,4-triazole |

InChI |

InChI=1S/C13H15Cl2N3/c1-2-3-10(7-18-9-16-8-17-18)12-5-4-11(14)6-13(12)15/h4-6,8-10H,2-3,7H2,1H3/i1D3,2D2,3D2 |

InChI Key |

WKBPZYKAUNRMKP-NCKGIQLSSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CN1C=NC=N1)C2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

CCCC(CN1C=NC=N1)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Penconazole-d7 Analytical Standard: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable quantification in analytical assays. This technical guide provides an in-depth overview of the commercial availability of Penconazole-d7, its application as an analytical standard, and detailed experimental protocols for its use.

Penconazole is a triazole fungicide widely used in agriculture to control powdery mildew on various crops.[1][2] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.[2][3] Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for penconazole in food products, necessitating sensitive and accurate analytical methods for its monitoring.[4] this compound, a deuterated analog of penconazole, serves as an ideal internal standard for mass spectrometry-based quantification methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for matrix effects and variations in sample preparation and instrument response.[2]

Commercial Suppliers of this compound

A number of reputable suppliers offer this compound analytical standards. The table below summarizes the key quantitative data for products from several prominent vendors. Researchers are advised to consult the supplier's Certificate of Analysis (CoA) for lot-specific information.

| Supplier | Product Name/Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Enrichment | Format |

| LGC Standards | Penconazole D7 (propyl D7) / DRE-C15910100 | 1628110-84-8 | C₁₃H₈D₇Cl₂N₃ | 291.23 | Information available upon request from supplier | Information available upon request from supplier | Neat |

| LGC Standards (CDN Isotopes) | (±)-Penconazole-d7 (pentyl-3,3,4,4,5,5,5-d7) / CDN-D-7681 | 1628110-84-8 | C₁₃D₇H₈Cl₂N₃ | 291.23 | ≥ 98% | ≥ 98 atom % D | Neat |

| Santa Cruz Biotechnology | This compound / sc-213328 | 1628110-84-8 | C₁₃H₈D₇Cl₂N₃ | 291.23 | Information available upon request from supplier | Information available upon request from supplier | Solid |

| BIOZOL | This compound / MCE-HY-135761S | 1628110-84-8 | C₁₃H₈D₇Cl₂N₃ | 291.23 | 99.17% | Not specified | Solid |

| InvivoChem | This compound / V52803 | 1628110-84-8 | C₁₃H₈D₇Cl₂N₃ | 291.23 | ≥ 98% | Not specified | Solid |

| MedChemExpress | This compound / HY-135761S | 1628110-84-8 | C₁₃H₈D₇Cl₂N₃ | 291.23 | Information available upon request from supplier | Information available upon request from supplier | Solid |

Experimental Protocols

The following are representative experimental protocols for the analysis of penconazole in a food matrix using this compound as an internal standard, based on established methodologies.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

-

Homogenization: Homogenize 10-15 g of the sample (e.g., fruit or vegetable) until a uniform consistency is achieved.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a known amount of this compound internal standard solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥ 3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), 150 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

-

Final Extract: The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.

LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both penconazole and this compound for quantification and confirmation.

-

Example Penconazole transitions: m/z 284.1 → 159.0 (quantification), m/z 284.1 → 70.1 (confirmation).

-

Example this compound transitions: m/z 291.1 → 166.0 (quantification), m/z 291.1 → 70.1 (confirmation).

-

-

Instrument Parameters: Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) and compound-dependent parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

-

GC-MS Analysis

-

Chromatographic Conditions:

-

Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet: Splitless injection at a high temperature (e.g., 250 °C).

-

Oven Temperature Program: A temperature gradient to ensure separation of analytes (e.g., start at 70 °C, ramp to 280 °C).

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or MRM for tandem MS systems.

-

Monitored Ions: Select characteristic ions for both penconazole and this compound.

-

Visualizations

The following diagrams illustrate key concepts related to the use of this compound.

Caption: A typical workflow for pesticide residue analysis using an internal standard.

References

Penconazole-d7 safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of Penconazole-d7

Introduction

This compound is the deuterated form of Penconazole, a systemic triazole fungicide.[1][2] Due to its isotopic labeling, this compound serves as an invaluable internal standard for analytical and research purposes, particularly in mass spectrometry-based quantification of Penconazole residues in various matrices.[2] Penconazole itself functions by inhibiting the biosynthesis of sterols in fungal cell membranes, which is crucial for their development.[3][4]

This guide provides comprehensive safety data, handling precautions, and emergency procedures for this compound, tailored for researchers, scientists, and professionals in drug development and analytical laboratories. Given that the toxicological properties are primarily associated with the parent molecule, safety data for Penconazole is used as a surrogate where specific data for the deuterated analog is unavailable.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification, derived from safety data sheets for Penconazole and its deuterated form, indicates several health and environmental risks.

Hazard Pictograms:

Table 1: GHS Hazard Statements

| Code | Hazard Statement | References |

|---|

| H302 | Harmful if swallowed. | |[5][7] | H313 | May be harmful in contact with skin. | |[6] | H319 | Causes serious eye irritation. | |[8][9] | H332 | Harmful if inhaled. | |[7][9] | H361 | Suspected of damaging fertility or the unborn child. | |[6] | H361d | Suspected of damaging the unborn child. | |[8][9] | H373 | May cause damage to organs through prolonged or repeated exposure. | |[6] | H410 | Very toxic to aquatic life with long lasting effects. | |[5] | H411 | Toxic to aquatic life with long lasting effects. | |[6][8][9]

Table 2: GHS Precautionary Statements

| Code | Precautionary Statement | References |

|---|

| P201 | Obtain special instructions before use. | |[5][6][8] | P202 | Do not handle until all safety precautions have been read and understood. | |[6] | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | |[6][9] | P270 | Do not eat, drink or smoke when using this product. | |[5][8] | P273 | Avoid release to the environment. | |[5][8][9] | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |[5][7][8][9] | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | |[5] | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |[9] | P308+P313 | IF exposed or concerned: Get medical advice/attention. | |[5][8][10] | P391 | Collect spillage. | |[6][8][9] | P405 | Store locked up. | |[6] | P501 | Dispose of contents/container to an approved waste disposal plant. | |[5][6][7][8]

Quantitative Data

Physical and Chemical Properties

The physical and chemical properties of this compound are essential for its proper handling and storage.

Table 3: Physical and Chemical Properties of this compound

| Property | Value | References |

|---|

| CAS Number | 1628110-84-8 | |[10][11][12][13] | Molecular Formula | C₁₃D₇H₈Cl₂N₃ | |[1][11][12][13] | Molecular Weight | 291.23 g/mol | |[1][11][12][13] | Appearance | White powdery solid | |[3] | Solubility (Penconazole) | Water: 73 mg/L (25°C) | |[3] | | Ethanol: 730 g/L | |[3] | | Acetone: 770 g/L | |[3] | | Toluene: 610 g/L | |[3] | Partition Coefficient (Penconazole) | Log P = 3.72 (pH 7, 20°C) | |[3][9] | Stability (Penconazole) | Stable to hydrolysis (pH 1-13) and heat (up to 350°C) | |[3]

Toxicological Data

Specific toxicological studies on this compound are not widely available; therefore, data for the non-labeled Penconazole are presented. The primary difference in deuterated compounds is a potential alteration in metabolic rate, but the intrinsic toxicity is expected to be the same.

[1][2]Table 4: Summary of Toxicological Endpoints for Penconazole

| Endpoint | Observation | References |

|---|

| Acute Oral Toxicity | Harmful if swallowed. | |[5] | Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | |[5][6][14] | Eye Irritation | Causes serious eye irritation. | |[8] | Target Organ Toxicity | May cause damage to organs (lung/respiratory system) through prolonged or repeated exposure. | |[6] | Carcinogenicity | No data available to classify. | | | Mutagenicity | No data available to classify. | | | Endocrine Disruption | Listed as a Group III Chemical for potential endocrine disruption. | |[9]

Experimental Protocols and Workflows

Safe handling in a laboratory setting requires adherence to strict protocols. The following sections and diagrams outline the recommended workflows for handling this compound.

General Laboratory Handling Workflow

This workflow provides a step-by-step guide for handling this compound from receipt to disposal, ensuring safety at each stage.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | Fungal | 1628110-84-8 | Invivochem [invivochem.com]

- 3. Penconazole | 66246-88-6 [chemicalbook.com]

- 4. apps.who.int [apps.who.int]

- 5. simonisbv.nl [simonisbv.nl]

- 6. farmag.co.za [farmag.co.za]

- 7. lgcstandards.com [lgcstandards.com]

- 8. syngenta.co.uk [syngenta.co.uk]

- 9. tapazol.co.il [tapazol.co.il]

- 10. lgcstandards.com [lgcstandards.com]

- 11. This compound | CAS 1628110-84-8 | LGC Standards [lgcstandards.com]

- 12. This compound | CAS 1628110-84-8 | LGC Standards [lgcstandards.com]

- 13. scbt.com [scbt.com]

- 14. agilent.com [agilent.com]

An In-depth Technical Guide on the Mechanism of Action of Penconazole and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action of Penconazole

Penconazole belongs to the triazole class of fungicides and functions as a demethylation inhibitor (DMI).[1] Its primary mode of action is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol.[1]

Target Enzyme: Lanosterol 14α-demethylase (CYP51)

The molecular target of Penconazole is the cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene.[2] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[2] The triazole moiety of Penconazole binds to the heme iron atom in the active site of CYP51, preventing the enzyme from catalyzing the oxidative removal of the 14α-methyl group from lanosterol, a precursor to ergosterol.[2]

Disruption of Ergosterol Biosynthesis

The inhibition of CYP51 by Penconazole leads to a cascade of events within the fungal cell:

-

Depletion of Ergosterol: The blockage of the demethylation step halts the production of ergosterol, a vital sterol for maintaining the fluidity, permeability, and integrity of the fungal cell membrane.

-

Accumulation of Toxic Sterol Intermediates: The enzymatic block results in the accumulation of 14α-methylated sterol precursors, such as lanosterol. These aberrant sterols are incorporated into the fungal membrane, leading to altered membrane structure and function. This disruption can increase membrane permeability and inhibit the activity of membrane-bound enzymes.

The combined effect of ergosterol depletion and the accumulation of toxic sterol intermediates ultimately leads to the cessation of fungal growth and cell death.

The Deuterated Analog of Penconazole: A Theoretical Perspective

While specific research on the deuterated analog of Penconazole is not extensively published, its mechanism of action can be inferred from the principles of the kinetic isotope effect (KIE). Deuterium, being a heavier isotope of hydrogen, forms stronger covalent bonds with carbon.[3][4]

The Kinetic Isotope Effect and Metabolism

The metabolism of many xenobiotics, including fungicides like Penconazole, is often mediated by cytochrome P450 enzymes in both the target fungus (leading to detoxification) and in non-target organisms (e.g., mammals).[3] These metabolic reactions frequently involve the cleavage of carbon-hydrogen (C-H) bonds. The substitution of hydrogen with deuterium at a site of metabolic attack can significantly slow down the rate of this bond cleavage, a phenomenon known as the primary kinetic isotope effect.[3][4][5]

Postulated Effects of Deuteration on Penconazole

Based on the KIE, a deuterated analog of Penconazole is hypothesized to exhibit the following characteristics:

-

Reduced Metabolic Rate: The rate of metabolic degradation of the deuterated Penconazole analog by fungal or host cytochrome P450 enzymes would likely be slower compared to the non-deuterated parent compound.

-

Increased Bioavailability and Half-Life: A reduced rate of metabolism could lead to a longer biological half-life and increased bioavailability of the active compound at the target site.

-

Potentially Enhanced Efficacy: By persisting in its active form for a longer duration, the deuterated analog might exhibit enhanced fungicidal efficacy, potentially allowing for lower application rates or less frequent treatments.

It is crucial to note that these are theoretical advantages, and the actual impact of deuteration would depend on the specific position of the deuterium atom(s) in the molecule and the rate-limiting steps in its metabolic pathway. Experimental validation is necessary to confirm these hypotheses.

Data Presentation

The following table summarizes available quantitative data for Penconazole. Direct comparative data for a deuterated analog is not currently available in the literature.

| Compound | Target | Assay | IC50 Value | Reference |

| Penconazole | Human CYP3A4 | In vitro inhibition assay | 2.22 µM | [2] |

Note: This IC50 value represents the inhibitory concentration against a human cytochrome P450 enzyme, not the fungal target CYP51. Data on the direct inhibition of fungal CYP51 by Penconazole was not found in the reviewed literature.

Experimental Protocols

Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of fungal sterols.[6][7][8][9][10]

Objective: To extract and quantify ergosterol and its precursors from fungal mycelium to assess the impact of Penconazole treatment.

Materials:

-

Fungal culture (treated and untreated)

-

Glass tubes with Teflon-lined screw caps

-

Methanol

-

Ethanol

-

Potassium hydroxide (KOH)

-

n-Hexane

-

Deionized water

-

Anhydrous sodium sulfate

-

Silylation agent (e.g., BSTFA with 1% TMCS)

-

Ergosterol standard

-

Internal standard (e.g., cholesterol)

-

Vortex mixer

-

Centrifuge

-

Water bath or heating block

-

Nitrogen evaporator

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Harvest and Lyophilize Fungal Mycelium: Harvest fungal mycelium from liquid or solid culture by filtration or scraping. Freeze-dry the mycelium to a constant weight.

-

Saponification:

-

Weigh approximately 10-20 mg of lyophilized mycelium into a glass tube.

-

Add 2 mL of 10% (w/v) KOH in 90% ethanol.

-

Add a known amount of internal standard.

-

Incubate at 80°C for 1 hour with occasional vortexing.

-

-

Sterol Extraction:

-

Cool the tubes to room temperature.

-

Add 1 mL of deionized water and 2 mL of n-hexane.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer to a clean glass tube.

-

Repeat the extraction of the aqueous phase with another 2 mL of n-hexane.

-

Combine the hexane extracts.

-

-

Wash and Dry:

-

Wash the combined hexane extracts with 2 mL of deionized water by vortexing and centrifugation.

-

Transfer the hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

-

-

Derivatization:

-

Evaporate the hexane extract to dryness under a stream of nitrogen.

-

Add 50 µL of a silylation agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.

-

Incubate at 60°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Use a temperature program suitable for sterol analysis (e.g., initial temperature of 150°C, ramp to 280°C at 10°C/min, hold for 10 minutes).

-

Acquire mass spectra in full scan mode or selected ion monitoring (SIM) for higher sensitivity.

-

-

Quantification:

-

Identify and quantify ergosterol and its precursors based on their retention times and mass spectra compared to authentic standards.

-

Calculate the concentration of each sterol relative to the internal standard and the dry weight of the mycelium.

-

Recombinant CYP51 Enzyme Inhibition Assay

This protocol is a generalized procedure based on established fluorescence-based assays for CYP51 inhibition.[11][12][13][14]

Objective: To determine the in vitro inhibitory activity of Penconazole and its deuterated analog against recombinant fungal CYP51.

Materials:

-

Recombinant fungal CYP51 enzyme (e.g., from Candida albicans or Aspergillus fumigatus)

-

Cytochrome P450 reductase (CPR)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Fluorogenic CYP51 substrate (e.g., a proprietary substrate that becomes fluorescent upon demethylation)

-

Test compounds (Penconazole and its deuterated analog) dissolved in DMSO

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Prepare a master mix containing the assay buffer, recombinant CYP51, and CPR.

-

Prepare serial dilutions of the test compounds in DMSO.

-

-

Assay Setup:

-

In a 96-well plate, add a small volume of the test compound dilutions to the appropriate wells. Include a DMSO control (no inhibitor) and a positive control inhibitor (e.g., ketoconazole).

-

Add the master mix containing the enzymes to each well.

-

Add the fluorogenic substrate to each well.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.

-

-

Kinetic Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the increase in fluorescence over time (e.g., every 1-2 minutes for 30-60 minutes). The rate of fluorescence increase is proportional to the CYP51 activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Normalize the rates to the DMSO control (100% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

-

Visualizations

References

- 1. Penconazole - A new generation of antifungal triazole fungicide - HEBEN [hb-p.com]

- 2. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 11. bioivt.com [bioivt.com]

- 12. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 14. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Fate and Degradation of Penconazole-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penconazole is a systemic triazole fungicide widely employed in agriculture to control a variety of fungal pathogens, particularly powdery mildew, on fruits and vegetables. Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. Penconazole-d7, a deuterated isotopologue of penconazole, serves as an essential internal standard for the quantitative analysis of penconazole residues in environmental and biological matrices. Understanding the environmental fate and degradation of penconazole is crucial for assessing its potential ecological impact. While specific environmental fate studies on this compound are not prevalent in the literature, its environmental behavior is expected to closely mirror that of the non-labeled parent compound. The deuterium labeling is not anticipated to significantly alter the fundamental degradation pathways, although minor kinetic isotope effects may slightly influence the degradation rates. This guide provides a comprehensive overview of the environmental fate and degradation of penconazole, with the understanding that this information is directly applicable to this compound.

Quantitative Data on Penconazole Degradation

The persistence and degradation of penconazole in the environment are influenced by various factors, including soil type, microbial activity, moisture, temperature, and sunlight. The following tables summarize key quantitative data from scientific literature.

| Parameter | Matrix | Condition | Value | Reference |

| Half-life (DT₅₀) | Soil | Aerobic, unsterile | 178 days (range: 61–238 days) | [1] |

| Soil | Aerobic, sterile | Stable (86% remaining after 84 days) | [1] | |

| Hydrolysis | Aqueous solution | pH 4, 5, 7, 9 (25°C, 30 days) | Stable | [1] |

| Aqueous solution | pH 4, 5, 7, 9 (50°C, 7 days) | Stable | [1] | |

| Photolysis | Soil surface | Natural sunlight | Slow (80% remaining after 30 days) |

Degradation Pathways of Penconazole

The degradation of penconazole in the environment proceeds through several key pathways, including soil metabolism, photolysis, and, to a lesser extent, hydrolysis.

Soil Metabolism

The primary route of penconazole degradation in soil is through microbial activity. Under aerobic conditions, the degradation of penconazole is slow to moderate. The initial step in the metabolic pathway is the oxidation of the alkyl side chain, leading to the formation of hydroxylated metabolites. Further degradation can involve the cleavage of the triazole ring. In sterile soil, penconazole shows high stability, indicating that microbial degradation is the principal mechanism of its breakdown in this compartment[1].

Photolysis

Penconazole exhibits slow degradation when exposed to natural sunlight on soil surfaces. Photodegradation can involve the cleavage of the bond between the triazole ring and the phenylpentyl moiety.

Hydrolysis

Penconazole is stable to hydrolysis in aqueous solutions across a range of environmentally relevant pH values (pH 4, 7, and 9) at both 25°C and 50°C[1]. This indicates that hydrolysis is not a significant degradation pathway for this compound in the environment.

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the environmental fate of penconazole, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This test is designed to determine the rate and pathway of degradation of a test substance in soil under aerobic and anaerobic conditions.

Methodology:

-

Soil Selection: At least three different soil types are typically used, characterized for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Test Substance Application: The test substance, often radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation:

-

Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of air is passed through the incubation vessels to maintain aerobic conditions.

-

Anaerobic: Soil is incubated under aerobic conditions for a period (e.g., 30 days) before being flooded with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

-

-

Sampling and Analysis: At specified intervals, soil samples are collected and extracted with appropriate solvents. The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its transformation products.

-

Mineralization: Volatile organic compounds and carbon dioxide produced during incubation are trapped and analyzed to determine the extent of mineralization of the test substance.

-

Data Analysis: The rate of degradation (DT₅₀ and DT₉₀ values) is calculated using appropriate kinetic models.

Hydrolysis as a Function of pH (OECD Guideline 111)

This guideline describes a procedure to determine the rate of abiotic hydrolysis of chemicals in aqueous solutions at various pH levels.

Methodology:

-

Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Application: The test substance is added to the buffer solutions at a concentration below its water solubility limit.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, and at least two other temperatures for a more detailed study).

-

Sampling and Analysis: Aliquots of the solutions are taken at various time points and analyzed for the concentration of the test substance and any hydrolysis products.

-

Data Analysis: The hydrolysis rate constants and half-lives are determined for each pH and temperature combination.

Phototransformation on Soil Surfaces (Based on OECD Guideline 316)

This test evaluates the photodegradation of a chemical on a soil surface when exposed to simulated sunlight.

Methodology:

-

Soil Preparation: A thin layer of sieved soil is applied to a suitable support (e.g., glass plates).

-

Test Substance Application: The test substance is uniformly applied to the soil surface.

-

Irradiation: The treated soil samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) in a temperature-controlled chamber. Dark control samples are incubated under the same conditions but shielded from light.

-

Sampling and Analysis: At predetermined intervals, soil samples are extracted and analyzed to determine the concentration of the parent compound and its photoproducts.

-

Data Analysis: The rate of photodegradation and the photolytic half-life are calculated.

Visualizations

Penconazole Degradation Pathway

References

Stability of Penconazole-d7: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the stability of deuterated standards like Penconazole-d7 is critical for ensuring the accuracy and reliability of analytical data. This in-depth technical guide provides a comprehensive overview of the stability of this compound in various solvents and matrices, based on available data for its non-deuterated counterpart, Penconazole, and general best practices for handling deuterated compounds.

Chemical Properties and General Stability

Penconazole is a triazole fungicide that is generally stable under normal storage conditions.[1][2] this compound, its deuterated analog, is expected to exhibit similar stability profiles. However, as with any analytical standard, its stability can be influenced by the solvent, storage temperature, light exposure, and the nature of the sample matrix.

General Storage Recommendations for this compound:

-

In Solution: Prepare stock solutions in appropriate solvents and store at -20°C or below for extended periods.[5] For short-term storage, 4°C may be acceptable, but verification is recommended.[2] Avoid repeated freeze-thaw cycles.[5]

Stability in Different Solvents

While specific quantitative stability data for this compound in various organic solvents is limited, general guidelines for deuterated standards and data on the non-deuterated form can inform solvent selection and handling.

Recommended Solvents for Stock Solutions:

-

Methanol: Commonly used for preparing stock solutions of deuterated standards.[2]

-

Acetonitrile: Another suitable solvent for creating stock solutions.

-

Dimethyl Sulfoxide (DMSO): Can be used, particularly for biological assays, but its effect on analytical systems should be considered.[5][6]

Table 1: Summary of Penconazole Stability in Different Conditions (Extrapolated for this compound)

| Condition | Solvent/Matrix | Temperature | Duration | Stability | Reference |

| Hydrolysis | Aqueous Solution (pH 4, 5, 7, 9) | 50°C | 7 days | Stable | [7] |

| Thermal | Neat Material | Up to 350°C | - | Stable | [8] |

| Photodegradation | Isopropanol, Cyclohexane | > 280 nm light | - | Degradation observed | [9][10] |

| Storage in Matrix | Cucumber, Apple, Grape | -18°C | 24 months | Stable | [7] |

Experimental Protocols for Stability Assessment

To ensure the integrity of analytical results, it is crucial to perform stability studies of this compound in the specific solvents and matrices used in your experiments. The following are detailed protocols for common stability assessments.

Stock Solution Stability

Objective: To determine the stability of this compound stock solutions under different storage conditions.

Methodology:

-

Prepare a concentrated stock solution of this compound in a chosen solvent (e.g., methanol, acetonitrile).

-

Divide the stock solution into several aliquots in amber vials to minimize light exposure.

-

Store the aliquots at different temperatures (e.g., room temperature, 4°C, and -20°C).

-

At specified time points (e.g., 0, 7, 14, 30, 60, and 90 days), analyze one aliquot from each temperature condition.

-

Compare the concentration of this compound in the stored samples to the initial concentration (time 0).

-

The standard is considered stable if the measured concentration is within a predefined range (e.g., ±10%) of the initial concentration.

Freeze-Thaw Stability

Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Methodology:

-

Spike a blank biological matrix (e.g., plasma, urine) with a known concentration of this compound.

-

Divide the spiked matrix into several aliquots.

-

Subject the aliquots to a series of freeze-thaw cycles. A typical cycle involves freezing at -20°C or -80°C for at least 12 hours, followed by thawing at room temperature.

-

After a specified number of cycles (e.g., 1, 3, and 5), analyze the concentration of this compound in the samples.

-

Compare the results to a freshly prepared sample and a sample that has been frozen only once.

Short-Term (Bench-Top) Stability

Objective: To assess the stability of this compound in a processed sample matrix at room temperature.

Methodology:

-

Spike and process a biological matrix sample containing this compound as you would for your analytical method.

-

Leave the processed sample on the bench-top at room temperature for a defined period (e.g., 4, 8, 12, and 24 hours).

-

Analyze the sample at each time point and compare the concentration to a freshly processed sample.

Long-Term Stability in Matrix

Objective: To determine the stability of this compound in a biological matrix under long-term storage conditions.

Methodology:

-

Prepare multiple aliquots of a biological matrix spiked with this compound.

-

Store these aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).

-

Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months).

-

Compare the concentrations to the initial concentration to assess stability.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the described stability experiments.

Caption: Workflow for Stock Solution Stability Assessment.

Caption: Workflow for Freeze-Thaw Stability Assessment.

Degradation Pathways

While specific degradation pathways for this compound have not been detailed, studies on Penconazole indicate that photodegradation can occur, leading to the formation of various photoproducts.[9][10] The primary degradation mechanism involves the dechlorination of the phenyl ring.[9] It is reasonable to assume that this compound would follow a similar photodegradation pathway.

Caption: Simplified Potential Photodegradation Pathway of this compound.

Conclusion

While direct, quantitative stability data for this compound is not extensively available, by leveraging information on the non-deuterated parent compound and adhering to established best practices for handling deuterated standards, researchers can confidently ensure the integrity of their analytical work. It is imperative to conduct in-house stability validations tailored to the specific solvents, matrices, and storage conditions of individual experimental setups. This proactive approach will guarantee the accuracy and reliability of data generated using this compound as an internal standard.

References

- 1. ejar.journals.ekb.eg [ejar.journals.ekb.eg]

- 2. researchgate.net [researchgate.net]

- 3. airseacontainers.com [airseacontainers.com]

- 4. Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Fungal | 1628110-84-8 | Invivochem [invivochem.com]

- 6. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]

- 9. Fungicides and photochemistry: photodegradation of the azole fungicide penconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fungicides and photochemistry: photodegradation of the azole fungicide penconazole [hero.epa.gov]

Decoding the Penconazole-d7 Certificate of Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for interpreting a Certificate of Analysis (CoA) for Penconazole-d7, a deuterated internal standard crucial for quantitative analytical studies. Understanding the data presented in a CoA is paramount for ensuring the accuracy, reliability, and validity of experimental results in research, clinical, and quality control settings. This guide outlines the typical components of a CoA for a deuterated reference standard, details the experimental methodologies employed, and presents the information in a clear and accessible format.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a chemical reference standard like this compound, the CoA provides critical data on its identity, purity, and isotopic enrichment, ensuring its suitability for use as an internal standard in analytical methods such as mass spectrometry.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a CoA for this compound. These values are representative and may vary between different batches and suppliers.

Table 1: General Information

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 1628110-84-8[1][2] |

| Molecular Formula | C₁₃H₈D₇Cl₂N₃[2] |

| Molecular Weight | 291.23 g/mol [2] |

| Appearance | White to off-white solid |

| Storage Condition | -20°C, protect from light |

Table 2: Quality Control Parameters

| Test | Method | Specification | Result |

| Chemical Purity | HPLC-UV | ≥ 98.0% | 99.5% |

| Isotopic Enrichment | ¹H NMR / Mass Spec. | ≥ 98 atom % D | 99.2 atom % D |

| Identity | ¹H NMR, Mass Spec. | Conforms to structure | Conforms |

| Residual Solvents | GC-HS | As per USP <467> | Complies |

| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.1% |

Experimental Protocols

The analytical methods used to generate the data on a CoA are critical for understanding the quality of the reference standard. Below are detailed methodologies for the key experiments cited.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the percentage of the main compound (this compound) relative to any impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

-

Procedure: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the purity.

Isotopic Enrichment Analysis

-

Objective: To determine the percentage of deuterium atoms at the labeled positions.

-

Methods:

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The absence of signals at the positions where deuterium has been incorporated confirms successful labeling. The integration of any residual proton signals allows for the calculation of isotopic enrichment.

-

Mass Spectrometry (MS): The mass spectrum of the deuterated compound is compared to the unlabeled compound. The relative intensities of the molecular ions corresponding to the deuterated and non-deuterated species are used to calculate the isotopic enrichment.[3]

-

Identity Confirmation

-

Objective: To confirm that the chemical structure of the material matches that of this compound.

-

Methods:

-

¹H NMR Spectroscopy: The resulting spectrum is compared to a reference spectrum of Penconazole to confirm the expected chemical shifts and splitting patterns, with the notable absence of signals at the deuterated positions.

-

Mass Spectrometry (MS): The mass-to-charge ratio (m/z) of the molecular ion is determined and must be consistent with the calculated molecular weight of this compound.

-

Visualizing the Certificate of Analysis Workflow

The following diagrams illustrate the logical flow of information and processes involved in the generation and interpretation of a Certificate of Analysis for this compound.

Caption: Workflow for this compound CoA Generation and Use.

Caption: Logic Diagram for Purity and Identity Assessment.

References

Methodological & Application

Application Notes and Protocols for the Use of Penconazole-d7 as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penconazole is a systemic triazole fungicide widely employed in agriculture to control fungal diseases on various crops.[1][2] The monitoring of its residues in food products and environmental samples is crucial for ensuring consumer safety and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of pesticide residues. The use of a stable isotope-labeled internal standard, such as Penconazole-d7, is best practice in quantitative mass spectrometry to compensate for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the results.[3] These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the LC-MS/MS analysis of penconazole.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate method for quantitative analysis. It involves the addition of a known amount of an isotopically enriched standard (in this case, this compound) to the sample at the beginning of the analytical process. This "internal standard" is chemically identical to the analyte (Penconazole) but has a different mass due to the isotopic substitution (deuterium for hydrogen).

Penconazole and this compound co-elute chromatographically but are distinguished by the mass spectrometer based on their different mass-to-charge ratios (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, as any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix being analyzed. Below are two common protocols for different sample types.

a) QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Food Matrices (e.g., Fruits, Vegetables)

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food.[4][5]

Protocol:

-

Homogenize 10-15 g of the sample.

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with a known concentration of this compound internal standard solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).

-

Shake vigorously for 1 minute and centrifuge at ≥3000 U/min for 5 minutes.

-

Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and MgSO₄.

-

Vortex for 30 seconds and centrifuge.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

b) Solid Phase Extraction (SPE) for Water Samples

SPE is a common method for the extraction and concentration of pesticides from aqueous samples.

Protocol:

-

Filter the water sample (e.g., 500 mL) to remove particulate matter.

-

Spike the filtered water sample with the this compound internal standard.

-

Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the water sample onto the SPE cartridge at a controlled flow rate.

-

Wash the cartridge with water to remove interferences.

-

Dry the cartridge under vacuum or with nitrogen.

-

Elute the analytes with a suitable organic solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

a) Liquid Chromatography (LC) Conditions

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | Start at 5-10% B, ramp to 95% B, hold, and return to initial conditions |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

b) Mass Spectrometry (MS/MS) Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

| Parameter | Penconazole | This compound |

| Precursor Ion (m/z) | 284.1 | 291.1 |

| Product Ion 1 (Quantifier) | 159.1 | 159.1 |

| Collision Energy 1 (eV) | 20 - 30 | 20 - 30 |

| Product Ion 2 (Qualifier) | 70.1 | 70.1 |

| Collision Energy 2 (eV) | 35 - 45 | 35 - 45 |

| Declustering Potential (V) | 60 - 80 | 60 - 80 |

Note: The optimal collision energies and declustering potential should be determined experimentally for the specific instrument being used.

Data Presentation

The following tables summarize typical quantitative data obtained from method validation studies for penconazole analysis using a deuterated internal standard.

Table 1: Method Validation Parameters

| Parameter | Typical Value |

| Linearity (r²) | > 0.995 |

| Calibration Range | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | 0.05 - 0.5 µg/kg |

| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/kg |

Table 2: Recovery and Precision Data

| Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |

| Grapes | 10 | 95 | < 10 |

| 50 | 92 | < 10 | |

| Tomatoes | 10 | 98 | < 15 |

| 50 | 96 | < 15 | |

| Water | 0.1 µg/L | 102 | < 5 |

| 1.0 µg/L | 99 | < 5 |

Visualizations

References

Application Note: Quantitative Analysis of Penconazole in Grapes using a Stable Isotope Dilution Assay with Penconazole-d7

Introduction

Penconazole is a triazole fungicide widely used in agriculture to protect crops, including grapes, from fungal diseases such as powdery mildew.[1][2] Regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in food products to ensure consumer safety.[3] Therefore, sensitive and accurate analytical methods are crucial for monitoring Penconazole residues in grapes. This application note details a robust and reliable method for the quantitative analysis of Penconazole in grapes using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). The method incorporates a stable isotope-labeled internal standard, Penconazole-d7, to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

The sample preparation employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a widely adopted technique for pesticide residue analysis in food matrices due to its simplicity, speed, and minimal solvent consumption.[4][5][6][7][8] This method has been proven effective for the extraction of a broad range of pesticides from complex matrices like grapes.[4][7]

Experimental Protocols

Sample Preparation (Modified QuEChERS Method)

This protocol is adapted from established QuEChERS procedures for pesticide residue analysis in fruits.[4][5][7]

1.1. Materials and Reagents:

-

Homogenizer or blender

-

50 mL polypropylene centrifuge tubes

-

Centrifuge capable of 4000 rpm

-

Vortex mixer

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary Secondary Amine (PSA) sorbent

-

Graphitized Carbon Black (GCB) sorbent (optional, for pigmented grapes)

-

Penconazole analytical standard

-

This compound internal standard

-

Formic acid, LC-MS grade

1.2. Extraction Procedure:

-

Weigh 10 g of homogenized grape sample into a 50 mL centrifuge tube.[4][7]

-

Add 10 mL of acetonitrile.

-

Spike the sample with the this compound internal standard solution.

-

Add the QuEChERS extraction salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl.[7]

-

Immediately cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.

1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube.

-

Add 150 mg of anhydrous MgSO₄ and 50 mg of PSA. For highly pigmented grape varieties, 50 mg of GCB can be added to remove pigments.

-

Vortex the tube for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.[5]

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

2.1. Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2.2. UPLC Conditions:

-

Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm). A chiral column like Lux Cellulose-2 can be used for enantioselective analysis.[1]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

2.3. MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Penconazole and this compound are monitored. The transition m/z 284 → 159 is a common choice for quantifying Penconazole.[9]

Data Presentation

Table 1: UPLC-MS/MS Parameters for Penconazole and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Penconazole | 284.1 | 159.1 (Quantifier) | 100 | 25 |

| 284.1 | 70.1 (Qualifier) | 100 | 35 | |

| This compound | 291.1 | 166.1 | 100 | 25 |

Table 2: Method Validation Data

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.005 mg/kg |

| Limit of Quantitation (LOQ) | 0.01 mg/kg |

| Recovery (%) | 85-110% |

| Precision (RSD %) | < 15% |

Note: The values presented in Table 2 are typical performance characteristics for this type of analysis and may vary slightly based on the specific instrumentation and matrix. The recoveries for penconazole in grapes have been reported to be in the range of 70.5% to 121.0% with relative standard deviations (RSDs) from 0.8% to 23.6%.[1] The limit of quantitation (LOQ) for penconazole in grapes has been reported to be as low as 0.0025 mg/kg.[1]

Visualizations

Caption: Experimental workflow for the quantitative analysis of Penconazole in grapes.

Caption: Logic of using an internal standard for accurate quantification.

References

- 1. Application and enantioselective residue determination of chiral pesticide penconazole in grape, tea, aquatic vegetables and soil by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jppp.journals.ekb.eg [jppp.journals.ekb.eg]

- 3. s4science.at [s4science.at]

- 4. scielo.br [scielo.br]

- 5. fssai.gov.in [fssai.gov.in]

- 6. measurlabs.com [measurlabs.com]

- 7. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]

- 8. food-safety.com [food-safety.com]

- 9. fao.org [fao.org]

Application Note: Analysis of Penconazole-d7 in Soil for Pesticide Residue Monitoring

Abstract

This application note details a robust and sensitive method for the quantification of penconazole in soil samples using Penconazole-d7 as an internal standard. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is crucial for environmental monitoring and ensuring compliance with regulatory limits for pesticide residues in agricultural soils. The use of an isotopic-labeled internal standard, this compound, provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Introduction

Penconazole is a systemic triazole fungicide widely used in agriculture to control powdery mildew on various crops.[1][2][3] Its persistence and potential accumulation in soil necessitate reliable analytical methods for monitoring its residues.[3] Isotope dilution mass spectrometry, utilizing a stable isotope-labeled internal standard like this compound, is the gold standard for accurate quantification of organic micropollutants in complex matrices such as soil. This approach minimizes the impact of sample-to-sample variations in extraction efficiency and matrix-induced signal suppression or enhancement during LC-MS/MS analysis.

Experimental Protocol

Materials and Reagents

-

Standards: Penconazole (analytical standard), this compound (internal standard)

-

Solvents: Acetonitrile (HPLC grade), Water (LC-MS grade), Methanol (HPLC grade), Formic Acid (LC-MS grade)

-

Salts and Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent

-

Soil Samples: Collected from relevant sites, air-dried, and sieved (2 mm mesh)

Sample Preparation (QuEChERS Extraction)

-

Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 30 seconds to rehydrate the soil.

-

Spike the sample with the this compound internal standard solution and briefly vortex.

-

Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex immediately for 1 minute, and then centrifuge at ≥4000 rpm for 5 minutes.

-

Transfer the supernatant (acetonitrile layer) to a clean tube.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

-

Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.

-

Filter the resulting supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both penconazole and this compound for quantification and confirmation. A common transition for penconazole is m/z 284→159.[1][3]

Data Presentation

The following tables summarize the quantitative data for the analytical method.

| Parameter | Value |

| Linearity (R²) | >0.999[4][5] |

| Limit of Detection (LOD) | 0.18 mg/kg[4] |

| Limit of Quantification (LOQ) | 0.63 mg/kg[4] |

Table 1: Method Performance Characteristics

| Spiking Level | Recovery (%) | RSD (%) |

| Low | 93 | <11.2 |

| Medium | 99 | <11.2 |

| High | 97 | <7.8 |

Table 2: Recovery and Precision Data for Penconazole in Soil[6]

Experimental Workflow Diagram

Caption: Workflow for this compound analysis in soil.

Conclusion

The described method provides a reliable and accurate approach for the determination of penconazole in soil samples. The use of this compound as an internal standard is critical for achieving high-quality quantitative data by compensating for matrix effects and procedural losses. This application note serves as a comprehensive guide for researchers and analytical scientists involved in pesticide residue analysis and environmental monitoring.

References

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. fao.org [fao.org]

- 4. jppp.journals.ekb.eg [jppp.journals.ekb.eg]

- 5. Analytical Method Determination of Penconazole in some Emulsifiable Concentrate (EC) Formulations Using Gas Chromatography [journals.ekb.eg]

- 6. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Determination of Penconazole in Water by LC-MS/MS Using a Deuterated Internal Standard

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of the fungicide Penconazole in water samples. The method utilizes solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection. The use of Penconazole-d7 as an internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This protocol is intended for researchers, environmental scientists, and professionals in drug development and food safety monitoring.

Introduction

Penconazole is a triazole fungicide widely used in agriculture to control powdery mildew on various crops.[1] Its potential for runoff into surface and groundwater necessitates sensitive and reliable analytical methods to monitor its presence and ensure compliance with regulatory limits. The stable isotope-labeled internal standard, this compound, provides a robust approach to quantification by mimicking the analyte's behavior during sample preparation and analysis. This method, employing LC-MS/MS, offers excellent selectivity and low detection limits, making it suitable for trace-level analysis of Penconazole in diverse water matrices.

Experimental

Materials and Reagents

-

Standards: Penconazole (analytical standard), this compound (98% atom D)

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

-

SPE Cartridges: Oasis HLB (3 cc, 60 mg) or equivalent C18 cartridges

-

Sample Collection: Amber glass bottles

Instrumentation

-

LC System: Agilent 1290 Infinity II LC System or equivalent

-

Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent with an electrospray ionization (ESI) source

-

Analytical Column: ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm

Standard and Sample Preparation

Standard Solution Preparation:

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Penconazole and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with a 50:50 methanol:water mixture.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution in methanol.

Water Sample Preparation (Solid-Phase Extraction):

-

Sample Preservation: Collect water samples in amber glass bottles and store them at 4°C.

-

Fortification: For quality control samples, spike a known volume of the water sample with the Penconazole working standard solution.

-

Internal Standard Addition: Add an appropriate volume of the this compound internal standard spiking solution to all samples, calibration standards, and quality controls.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

-

Sample Loading: Load the water sample (typically 100-500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 3 mL of deionized water to remove interfering polar components.

-

Drying: Dry the cartridge under vacuum for 10-15 minutes.

-

Elution: Elute the retained analytes with 5 mL of methanol.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3500 V |

| Gas Temperature | 325°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

| Sheath Gas Temperature | 350°C |

| Sheath Gas Flow | 11 L/min |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Penconazole | 284.1 | 70.1 | 25 |

| 284.1 | 159.1 | 15 | |

| This compound | 291.1 | 70.1 | 25 |

Results and Discussion

Method Validation

The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

Linearity:

A calibration curve was constructed by plotting the peak area ratio of Penconazole to this compound against the concentration of Penconazole. The method demonstrated excellent linearity over a concentration range of 0.01 to 100 ng/mL, with a correlation coefficient (R²) greater than 0.999.

LOD and LOQ:

The limit of detection (LOD) and limit of quantification (LOQ) were determined based on a signal-to-noise ratio of 3 and 10, respectively.

Accuracy and Precision:

The accuracy and precision of the method were evaluated by analyzing replicate water samples spiked with Penconazole at three different concentration levels (low, medium, and high).

Quantitative Data Summary

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Calibration Range | 0.01 - 100 ng/mL |

| LOD | 0.003 ng/mL |

| LOQ | 0.01 ng/mL |

| Accuracy (Recovery) | 92.5% - 108.3% |

| Precision (RSD) | < 7% |

Workflow Diagram

Caption: Workflow for Penconazole detection in water.

Conclusion

The developed LC-MS/MS method provides a reliable and sensitive tool for the determination of Penconazole in water samples. The use of a deuterated internal standard, this compound, ensures high accuracy and minimizes the impact of matrix effects. The method is characterized by a simple and efficient solid-phase extraction procedure, excellent chromatographic separation, and low detection limits, making it well-suited for routine environmental monitoring and food safety applications.

References

Application Notes and Protocols for Toxicokinetic Studies of Penconazole in Rats

Audience: Researchers, scientists, and drug development professionals.

Introduction

Penconazole is a systemic triazole fungicide widely used in agriculture to control powdery mildew on various crops. Understanding its toxicokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing its potential risk to human and animal health. These application notes provide a summary of the toxicokinetics of penconazole in rats, based on studies utilizing radiolabeled compounds, which serve as a reliable tracer to elucidate the fate of the substance in the body. While the prompt specified Penconazole-d7, the available literature predominantly features studies using 14C-labeled penconazole. The principles and methodologies described herein are directly applicable and can be adapted for studies involving deuterated analogs like this compound, which would typically be analyzed by mass spectrometry.

Data Presentation

The following tables summarize the quantitative data from toxicokinetic studies of penconazole in rats.

Table 1: Pharmacokinetic Parameters of Penconazole in Rats Following Oral Administration

| Parameter | Value | Species/Strain | Dose | Reference |

| Time to Peak Blood Concentration (Tmax) | 4–6 hours | Tif: RAI f (SPF) rats | 50 mg/kg bw | [1] |

| Peak Blood Concentration (Cmax) | Not explicitly stated in provided abstracts | - | - | - |

| Half-life (t1/2) | < 4 hours (in humans, rapid excretion suggests a short half-life) | Human volunteers | 0.03 mg/kg bw | [2][3] |

| Bioavailability | Extensive absorption noted | Tif:RAIf (SPF) rats | 0.5 and 25 mg/kg bw | [4] |

Table 2: Excretion of Penconazole and its Metabolites in Rats Following a Single Oral Dose

| Excretion Route | Percentage of Administered Dose (Males) | Percentage of Administered Dose (Females) | Time Frame | Species/Strain | Dose | Reference |

| Urine | 62-65% | 74-85% | 6 days | Tif:RAIf (SPF) rats | 0.5 and 25 mg/kg bw | [4] |

| Feces | 34-43% | 14-39% | 6 days | Tif:RAIf (SPF) rats | 0.5 and 25 mg/kg bw | [1][4] |

| Expired Air | Negligible | Negligible | 6 days | Tif: RAI f (SPF) rats | 0.5 and 25 mg/kg bw | [5] |

Table 3: Tissue Distribution of Penconazole-Derived Radioactivity in Rats 6 Days After a Single Oral Dose

| Tissue | Concentration/Percentage of Dose | Species/Strain | Dose | Reference |

| Liver | Highest concentrations | Tif: RAI f (SPF) rats | 0.5 and 25 mg/kg bw | [1][5] |

| Lungs | High concentrations | Tif: RAI f (SPF) rats | 0.5 and 25 mg/kg bw | [1][5] |

| Kidneys | High concentrations | Tif: RAI f (SPF) rats | 0.5 and 25 mg/kg bw | [1][5] |

| Total in Tissues | < 0.1% of administered dose | Tif: RAI f (SPF) rats | 0.5 and 25 mg/kg bw | [5] |

Experimental Protocols

Animal Model and Husbandry

-

Species: Rat

-

Strain: Wistar or Sprague-Dawley derived strains (e.g., Tif: RAI f (SPF)) are commonly used.[4][5]

-

Sex: Both male and female rats should be used to assess potential sex-related differences in toxicokinetics.[4][5]

-

Housing: Animals should be housed in metabolism cages to allow for the separate collection of urine and feces.

-

Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the study.

-

Diet: A standard laboratory diet and water should be provided ad libitum, except for a brief fasting period before oral administration.

Dosing and Administration

-

Test Substance: Penconazole (or this compound). For radiolabeled studies, [U-14C-phenyl]penconazole or [3,5-14C-triazole]penconazole are used.[5]

-

Dose Levels: At least two dose levels, a low dose and a high dose, should be investigated to assess dose-dependency of the toxicokinetics.[4][5]

-

Vehicle: The test substance should be dissolved or suspended in a suitable vehicle. A mixture of ethanol, polyethylene glycol (PEG) 200, and water is a common choice.[4][5]

-

Route of Administration: Oral gavage is the most relevant route for assessing exposure through diet. Intravenous administration can also be included to determine absolute bioavailability.

Sample Collection

-

Blood/Plasma: Blood samples should be collected at multiple time points after administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) to characterize the plasma concentration-time profile.[5][6] Orbital sinus or tail vein sampling are common methods.

-

Urine and Feces: Urine and feces should be collected at regular intervals (e.g., every 24 hours) for the duration of the study (typically up to 6 days) to determine the extent and rate of excretion.[4][5]

-

Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidneys, lungs, fat, brain, muscle) are collected to assess the distribution of the compound.[5]

Sample Analysis

-

For Radiolabeled Studies:

-

Liquid Scintillation Counting (LSC): Radioactivity in liquid samples (urine, plasma) and homogenized tissues and feces can be quantified using LSC.[5]

-

Sample Oxidation: Solid samples (tissues, feces) may require combustion in a sample oxidizer to convert 14C to 14CO2, which is then trapped and quantified by LSC.[5]

-

Chromatography: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector can be used to separate and identify metabolites in urine and feces.[5]

-

-

For Stable Isotope-Labeled (e.g., this compound) Studies:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the method of choice for the sensitive and specific quantification of penconazole and its metabolites in biological matrices.[2][6] An internal standard (e.g., a different isotopologue of penconazole) should be used for accurate quantification.

-

Mandatory Visualizations

Caption: Experimental workflow for a toxicokinetic study of this compound in rats.

Caption: Proposed toxicokinetic pathway of Penconazole in rats.

References

- 1. fao.org [fao.org]

- 2. mdpi.com [mdpi.com]

- 3. Development of a Biomarker for Penconazole: A Human Oral Dosing Study and a Survey of UK Residents’ Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 848. Penconazole (Pesticide residues in food: 1992 evaluations Part II Toxicology) [inchem.org]

- 5. apps.who.int [apps.who.int]

- 6. Enantioseparation and Determination of Penconazole in Rat Plasma by Chiral LC-MS/MS: Application to a Stereoselective Toxicokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chiral Separation of Penconazole Enantiomers by HPLC Using Penconazole-d7 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Penconazole is a triazole fungicide widely utilized in agriculture to control fungal diseases in various crops.[1][2] Like many pesticides, Penconazole possesses a chiral center, resulting in the existence of two enantiomers, (R)- and (S)-penconazole. These enantiomers can exhibit different biological activities, toxicities, and degradation rates in the environment.[3][4][5][6] For instance, S-(−)-penconazole has been shown to have higher fungicidal activity against certain phytopathogens compared to its R-(+)-counterpart.[5] Conversely, some studies have indicated that R-(+)-penconazole may exhibit higher toxicity in certain organisms.[5] Therefore, the ability to separate and quantify individual enantiomers is crucial for accurate risk assessment, understanding the environmental fate, and developing more effective and safer agrochemicals.[3][4][6]

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers.[3][6][7][8] This application note presents a detailed protocol for the chiral separation of penconazole enantiomers using HPLC, incorporating Penconazole-d7 as an internal standard for accurate and reliable quantification. The use of a deuterated internal standard is a common practice in analytical chemistry to compensate for variations in sample preparation and instrument response.[9]

Experimental Protocols

1. Materials and Reagents

-

Racemic Penconazole (≥98% purity)

-

(R)-Penconazole and (S)-Penconazole standards (if available for peak identification)

-

This compound (internal standard, ≥98% purity)

-

HPLC-grade n-Hexane

-

HPLC-grade Isopropanol (IPA)

-

HPLC-grade Methanol (for stock solutions)

2. Instrumentation

-